molecular formula C13H13NO2 B1327046 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde CAS No. 1142202-07-0

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Cat. No.: B1327046
CAS No.: 1142202-07-0
M. Wt: 215.25 g/mol
InChI Key: ODKRYFQSRACIJN-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is an organic compound with a complex structure that includes an indole ring, an epoxide group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the indole ring, followed by the introduction of the methyl group at the 2-position. The epoxide group is then introduced through an epoxidation reaction, and finally, the aldehyde group is added via formylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving higher yields and better control over the reaction conditions, making the process more cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions include 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carboxylic acid from oxidation, 2-methyl-1-(2,3-dihydroxypropyl)-1H-indole-3-carbaldehyde from reduction, and various substituted indole derivatives from substitution reactions .

Scientific Research Applications

2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. This can result in changes in cellular functions and the induction of biological effects such as cytotoxicity and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole ring, in particular, is associated with a wide range of biological activities, making this compound a valuable target for research and development .

Properties

IUPAC Name

2-methyl-1-(oxiran-2-ylmethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-12(7-15)11-4-2-3-5-13(11)14(9)6-10-8-16-10/h2-5,7,10H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKRYFQSRACIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3CO3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193473
Record name 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-07-0
Record name 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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